molecular formula C13H15F3N2O3 B2474135 Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 2034242-00-5

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2474135
CAS No.: 2034242-00-5
M. Wt: 304.269
InChI Key: KINYBERSYYWRRB-UHFFFAOYSA-N
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Description

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with an ethyl ester group and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Trifluoromethyl-Pyridine Moiety: The trifluoromethyl-pyridine group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a trifluoromethylating agent.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyridine and pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((4-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
  • Ethyl 3-((4-chloropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
  • Ethyl 3-((4-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

Ethyl 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its fluorine, chlorine, or bromine analogs.

Properties

IUPAC Name

ethyl 3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c1-2-20-12(19)18-6-4-10(8-18)21-11-7-9(3-5-17-11)13(14,15)16/h3,5,7,10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINYBERSYYWRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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